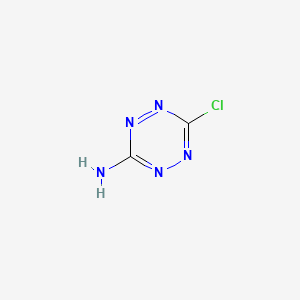

3-氨基-6-氯-1,2,4,5-四嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-6-chloro-1,2,4,5-tetrazine is a derivative of 1,2,4,5-tetrazine, a class of heterocyclic compounds . It is a monosubstituted tetrazine, which means it has a single substituent at one of its positions . These compounds are of interest as they serve as starting materials for the synthesis of other heterocyclic compounds and have applications in various fields such as bioorthogonal chemistry .

Synthesis Analysis

The synthesis of monosubstituted tetrazines like 3-Amino-6-chloro-1,2,4,5-tetrazine has been performed by various methods such as condensation of nitriles and their derivatives with formamidine acetate in the presence of hydrazine, oxidation of substituted hydrazinyltetrazines, or reduction of halotetrazines . The synthetic method selected depends on the availability and reactivity of the starting materials .Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloro-1,2,4,5-tetrazine and its derivatives can be determined using various spectroscopic techniques such as IR, MS, and NMR . The structure of these compounds can also be determined by low-temperature X-ray diffraction .Chemical Reactions Analysis

3-Amino-6-chloro-1,2,4,5-tetrazine can undergo a variety of chemical reactions. For instance, the substitution of the pyrazolyl moiety in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with N-nucleophiles provided a series of highnitrogen tetrazine derivatives .Physical and Chemical Properties Analysis

1,2,4,5-Tetrazine derivatives are known for their high enthalpies of formation, good density, and thermal stability characteristics . These properties make them promising candidates for practical applications as components of propellants, explosives, and pyrotechnic compositions .科学研究应用

电子器件和发光元件

四嗪衍生物,包括3-氨基-6-氯-1,2,4,5-四嗪,因其在电子器件和发光元件中的潜在应用而被广泛研究 . 它们已被用作光电活性材料的组分和前体 .

生物偶联

四嗪连接已被应用于生物偶联,这是一个将两种生物分子连接在一起的过程 . 这在生物医学研究中有着广泛的应用 .

分子成像

四嗪连接也被用于蛋白质、表面抗原、小分子/修饰药物、脂类或糖类的分子成像 . 这使得能够在生物学背景下可视化这些分子 .

纳米材料修饰细胞

四嗪连接的另一个应用是使用纳米材料修饰细胞以用于临床诊断 . 这有助于各种疾病的检测和诊断 .

智能荧光探针的开发

四嗪连接已被用于开发智能荧光探针 . 这些探针可用于检测生物系统中的特定分子或事件 .

生物正交化学

四嗪连接优异的反应动力学导致了生物正交化学在放射性标记(体外点击)和预靶向单光子发射计算机断层扫描或正电子发射断层扫描(体内点击)领域的应用不断涌现 .

炸药、推进剂和烟火

3-氨基-6-氯-1,2,4,5-四嗪在炸药、推进剂和烟火开发中有着广泛的应用. 它因其高氮含量和稳定性而被使用.

高性能聚合物

作用机制

Target of Action

It’s known that 1,2,4,5-tetrazines can generally interact with strained alkenes . The reactivity of a 1,2,4,5-tetrazine can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position .

Mode of Action

The mode of action of 3-Amino-6-chloro-1,2,4,5-tetrazine involves a ‘kinetic turn-on’ upon conjugation . This is based on the significant increase in reactivity following N-acylation predicted by quantum chemical calculations . The compound’s interaction with its targets results in a remarkable increase in reactivity upon acylation .

Biochemical Pathways

It’s known that tetrazine ligations have been applied in numerous applications in biomedical research, including bioconjugation, molecular imaging of proteins, surface antigens, small molecules/modified drugs, lipids, or glycans, cell modification with nanomaterials for clinical diagnostics, the development of smart fluorogenic probes, bioorthogonal approaches to the identification of drug targets in living cells, and healthcare materials .

Pharmacokinetics

The compound has a predicted boiling point of 3890±250 °C and a predicted density of 1717±006 g/cm3 .

Result of Action

It’s known that the compound exhibits high reactivity, high selectivity, biocompatibility, and metabolic stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-6-chloro-1,2,4,5-tetrazine. For instance, the compound’s reactivity can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position . Additionally, the compound’s decomposition rate is sensitive to pressure and is in direct proportion to atmospheric pressure .

未来方向

Research on the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been published recently . This suggests that there is ongoing interest in the development of new synthesis methods and applications for these compounds .

属性

IUPAC Name |

6-chloro-1,2,4,5-tetrazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN5/c3-1-5-7-2(4)8-6-1/h(H2,4,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTORXXRWBRLQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2374266.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2374271.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2374273.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)

![hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2374277.png)

![ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate](/img/structure/B2374280.png)